Deanxit

Catalog No.
S525296
CAS No.
76391-77-0
M.F
C44H50F3N3OS
M. Wt
725.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deanxit

CAS Number

76391-77-0

Product Name

Deanxit

IUPAC Name

3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

Molecular Formula

C44H50F3N3OS

Molecular Weight

725.9 g/mol

InChI

InChI=1S/C23H25F3N2OS.C21H25N/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h1-2,4-8,16,29H,3,9-15H2;5-8,10-14H,9,15H2,1-4H3/b18-5+;

InChI Key

NECXFGBJNUZGBH-RZFZGDDESA-N

SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Solubility

Soluble in DMSO

Synonyms

Deanxit, flupentixol - melitracen, flupentixol, melitracen drug combination

Canonical SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Isomeric SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Description

The exact mass of the compound Deanxit is 725.3627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Deanxit is a pharmaceutical compound that combines two active ingredients: Flupentixol and Melitracen. Flupentixol, a neuroleptic of the thioxanthene class, exhibits anxiolytic and antidepressant properties, while Melitracen is a tricyclic antidepressant known for its activating effects. Each Deanxit tablet contains 0.5 mg of Flupentixol (as flupentixol dihydrochloride) and 10 mg of Melitracen (as melitracen hydrochloride) . The drug is primarily used to treat anxiety and depressive disorders, leveraging the synergistic effects of its components to enhance mood and alleviate symptoms associated with these conditions .

The pharmacokinetics of Deanxit involves the metabolism of its components through various biochemical pathways:

  • Flupentixol undergoes metabolism mainly via sulfoxidation, dealkylation, and glucuronidation, resulting in inactive metabolites. The elimination half-life is approximately 35 to 61 hours depending on the route of administration .
  • Melitracen is metabolized primarily through demethylation and hydroxylation, with its main active metabolite being litracen. Its elimination half-life is around 62 hours .

Both compounds are predominantly excreted through feces rather than urine, indicating a significant degree of enterohepatic recirculation .

Deanxit exhibits a range of biological activities due to its dual composition:

  • Flupentixol acts as an antagonist at dopamine receptors (D1 and D2), contributing to its antipsychotic effects. It also possesses weak anticholinergic properties .
  • Melitracen functions by inhibiting the reuptake of serotonin and norepinephrine, similar to other tricyclic antidepressants. This mechanism enhances mood and alleviates depressive symptoms .

The combined action of these agents results in improved mood, reduced anxiety, and increased energy levels in patients suffering from mood disorders .

The synthesis of Deanxit involves the individual preparation of its active ingredients:

  • Flupentixol is synthesized through a multi-step chemical process involving thioxanthene derivatives.
  • Melitracen is produced from precursor compounds through reactions that typically include amination and cyclization processes.

Both compounds are then combined in specific ratios to form the final pharmaceutical product, ensuring stability and efficacy .

Deanxit is primarily indicated for:

  • Treatment of anxiety disorders
  • Management of depressive episodes
  • Addressing psychosomatic symptoms associated with chronic conditions

Despite its therapeutic uses, Deanxit has faced regulatory scrutiny in several countries due to safety concerns, leading to bans and restrictions on its use in places like India and the United States .

Deanxit may interact with various medications and substances:

  • Co-administration with selective serotonin reuptake inhibitors (SSRIs) can increase the risk of serotonin syndrome.
  • The use of anesthetics during treatment may elevate the risk of arrhythmias.
  • Caution is advised when used alongside other central nervous system depressants due to potential additive sedative effects .

Patients should be monitored closely for adverse reactions when combining Deanxit with other psychotropic medications.

Deanxit's unique formulation sets it apart from other antidepressants and anxiolytics. Similar compounds include:

Compound NameClassPrimary UseUnique Features
AmitriptylineTricyclic AntidepressantDepressionMore sedative effects compared to Melitracen
ClomipramineTricyclic AntidepressantObsessive-Compulsive DisorderStronger serotonergic activity
OlanzapineAtypical AntipsychoticSchizophreniaBroader spectrum of antipsychotic activity
SertralineSelective Serotonin Reuptake InhibitorDepression & AnxietyMore targeted action on serotonin reuptake

Deanxit's combination of Flupentixol and Melitracen provides a unique profile that blends anxiolytic effects with antidepressant properties while minimizing sedation compared to traditional tricyclics like amitriptyline .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

725.3627

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Bai JS, Zhang QC, Guo DD, Zheng HZ, Shi JL, Guo JY. [Clinical study on compound prescription with Valerianae Jatamansi Rhizoma et Radix in treatment of generalized anxiety disorder]. Zhongguo Zhong Yao Za Zhi. 2017 Dec;42(24):4888-4892. doi: 10.19540/j.cnki.cjcmm.20170919.007. Chinese. PubMed PMID: 29493163.
2: Li JY, Zhang WH, Huang CL, Huang D, Zuo GW, Liang LX. Deanxit relieves symptoms in a patient with jackhammer esophagus: A case report. World J Gastrointest Endosc. 2017 Dec 16;9(12):590-593. doi: 10.4253/wjge.v9.i12.590. PubMed PMID: 29290915; PubMed Central PMCID: PMC5740105.
3: Yang XY, Guo CY, Zhang X, Zhong YQ, Tian C. [Effect analysis on Deanxit combined with Shuganjieyu capsule in the treatment of refractory gastroesophageal reflux disease]. Zhonghua Yi Xue Za Zhi. 2017 Nov 28;97(44):3475-3479. doi: 10.3760/cma.j.issn.0376-2491.2017.44.008. Chinese. PubMed PMID: 29275582.
4: Lou Z. It is vital to identify the underlying cause of chronic laryngopharyngeal neuropathy. Am J Otolaryngol. 2018 Jan - Feb;39(1):74-75. doi: 10.1016/j.amjoto.2017.11.001. Epub 2017 Nov 7. PubMed PMID: 29132730.
5: Yi ZG, Yang XH, Ren JJ, Peng WH, Liang QL. [Clinical observation of flupentixol and melitracen combined with specific immunotherapy for treatment of allergic rhinitis patients with anxiety and depression]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2017 Jan;31(1):34-37. doi: 10.13201/j.issn.1001-1781.2017.01.010. Chinese. PubMed PMID: 29774682.
6: Solanki MS, Banwari G. Irrational fixed dose combinations of psychotropic drugs in India: Cause of concern. Indian J Pharmacol. 2016 Jul-Aug;48(4):468-469. PubMed PMID: 27756968; PubMed Central PMCID: PMC4980945.
7: Lv X, Wang B, Chen Jianbin, Ye J. [Clinical observation of depression after breast cancer operation treated with aurieular point sticking therapy]. Zhongguo Zhen Jiu. 2015 May;35(5):447-50. Chinese. PubMed PMID: 26255515.
8: Yan XJ, Li WT, Chen X, Wang EM, Liu Q, Qiu HY, Cao ZJ, Chen SL. Effect of clinician-patient communication on compliance with flupentixol-melitracen in functional dyspepsia patients. World J Gastroenterol. 2015 Apr 21;21(15):4652-9. doi: 10.3748/wjg.v21.i15.4652. PubMed PMID: 25914475; PubMed Central PMCID: PMC4402313.
9: Ma XJ, Zhao J, Feng ZY, Chang JM, Meng S, Liu HZ, Fan KF. [Effects of modified Ganmai Dazao decoction on neuroendocrine system in patients with climacteric depression]. Zhongguo Zhong Yao Za Zhi. 2014 Dec;39(23):4680-4. Chinese. PubMed PMID: 25911823.
10: Yu X, Zhang X, Liu X. [Efficacy on somatoform pain disorder treated with resuscitation and tranquilization acupuncture technique]. Zhongguo Zhen Jiu. 2015 Jan;35(1):25-9. Chinese. PubMed PMID: 25906561.
11: Wang L, Zhong Z, Hu J, Rong X, Liu J, Xiao S, Liu Z. Sertraline plus deanxit to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial. BMC Psychiatry. 2015 Apr 14;15:84. doi: 10.1186/s12888-015-0449-2. PubMed PMID: 25879863; PubMed Central PMCID: PMC4403889.
12: Zheng JR, Xie YM. [HIS-based analysis of comorbid characteristics and combined treatment of Chinese and western medicine in patients with depressive disorder]. Zhongguo Zhong Yao Za Zhi. 2014 Sep;39(18):3454-61. Chinese. PubMed PMID: 25532377.
13: Yu YY, Fang DC, Fan LL, Chang H, Wu ZL, Cao Y, Lan CH. Efficacy and safety of esomeprazole with flupentixol/melitracen in treating gastroesophageal reflux disease patients with emotional disorders. J Gastroenterol Hepatol. 2014 Jun;29(6):1200-6. PubMed PMID: 24955450.
14: Peng L, Zhang X, Kang DY, Liu XT, Hong Q. Effectiveness and safety of Wuling capsule for post stroke depression: a systematic review. Complement Ther Med. 2014 Jun;22(3):549-66. doi: 10.1016/j.ctim.2014.04.005. Epub 2014 May 6. Review. PubMed PMID: 24906594.
15: Liu EJ, Zhang WL, Bai YP. [Observation on clinical efficacy of depression treated with the alliance of acupuncture and medication]. Zhongguo Zhen Jiu. 2013 Jun;33(6):497-500. Chinese. PubMed PMID: 23967634.
16: Lu LL, Shen XH, Chen JX. [Xuefu zhuyu oral liquid intervened stress-stimulated depression model rats]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2013 May;33(5):638-40. Chinese. PubMed PMID: 23905383.
17: Zhang Y, Becker T, Kösters M. Preliminary study of patterns of medication use for depression treatment in China. Asia Pac Psychiatry. 2013 Dec;5(4):231-6. doi: 10.1111/appy.12022. Epub 2012 Dec 20. Review. PubMed PMID: 23857675.
18: Cao H, Ju K, Zhong L, Meng T. Efficacy of hyperbaric oxygen treatment for depression in the convalescent stage following cerebral hemorrhage. Exp Ther Med. 2013 Jun;5(6):1609-1612. Epub 2013 Apr 2. PubMed PMID: 23837040; PubMed Central PMCID: PMC3702722.
19: Bhaumik S. India's health ministry bans pioglitazone, metamizole, and flupentixol-melitracen. BMJ. 2013 Jul 5;347:f4366. doi: 10.1136/bmj.f4366. Erratum in: BMJ. 2015;350:h1232. PubMed PMID: 23833116.
20: Chen YH, Chen XK, Yin XJ. [Comparison of the therapeutic effects of electroacupuncture and probiotics combined with deanxit in treating diarrhea-predominant irritable bowel syndrome]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2012 May;32(5):594-8. Chinese. PubMed PMID: 22679715.

Explore Compound Types